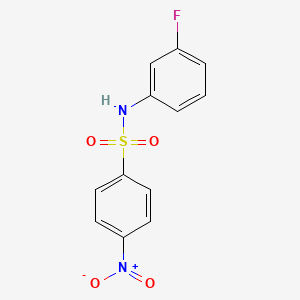

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

Description

Historical Context of Aromatic Sulfonamide Development

The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with the serendipitous identification of Prontosil in 1932. Gerhard Domagk’s groundbreaking work demonstrated that sulfonamide-containing dyes could combat streptococcal infections in vivo, a finding that earned him the 1939 Nobel Prize in Physiology or Medicine. Prontosil’s active metabolite, sulfanilamide, revealed the therapeutic potential of the sulfonamide core, spurring synthetic efforts to diversify its derivatives. Early synthesis routes involved reacting sulfonyl chlorides with amines, a method refined over decades to improve yields and specificity. For instance, the acetylation of aniline and subsequent chlorosulfonation became a standard pathway to generate sulfonamide intermediates.

The structural simplicity of sulfanilamide belied its versatility, as chemists began appending aromatic and heterocyclic moieties to enhance pharmacokinetic properties. By the mid-20th century, sulfamethoxazole and sulfadiazine emerged, showcasing the impact of pyrimidine and methyl substituents on antibacterial efficacy. These innovations laid the groundwork for modern derivatives like N-(3-fluorophenyl)-4-nitrobenzenesulfonamide, which incorporate halogen and nitro groups to fine-tune electronic and steric profiles.

Properties

Molecular Formula |

C12H9FN2O4S |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H |

InChI Key |

GJUOHQADBAPPAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene. As detailed in, optimized conditions include:

Coupling with 3-Fluoroaniline

The sulfonyl chloride reacts with 3-fluoroaniline in dichloromethane or acetone, using triethylamine as a base to scavenge HCl:

Reaction parameters:

Optimized One-Pot Methods

Recent advancements focus on streamlining synthesis through one-pot protocols, reducing isolation steps and improving atom economy.

Direct Sulfonylation Using SO₂ Insertion

A metal-free approach leverages in situ generation of sulfonyl chlorides. As reported in, 3-fluoroaniline reacts with nitrobenzene and sulfur dioxide under oxidative conditions:

Key advantages:

Catalytic Fluorination and Sulfonylation

Palladium-catalyzed coupling enables simultaneous fluorination and sulfonamide formation. For example:

Conditions:

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Patent outlines a continuous-flow process:

Continuous Chlorosulfonation

Purification and Quality Control

-

Crystallization : Ethyl acetate/hexane recrystallization removes residual nitrobenzene.

Comparative Analysis of Methods

| Parameter | Classical Method | One-Pot SO₂ Insertion | Industrial Process |

|---|---|---|---|

| Yield (%) | 70–85 | 65–75 | 95–97 |

| Purity (%) | 90–95 | 85–90 | >99 |

| Reaction Time (h) | 6–8 | 4–5 | 3–4 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | Medium | High | Very High |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of sulfonic acid derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Halogen effects : The 3-fluoro analog may exhibit lower reactivity in nucleophilic substitutions compared to 4-chloro derivatives due to steric hindrance and reduced leaving-group ability of fluorine .

Biological Activity

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring. The molecular formula is with a molecular weight of approximately 296.27 g/mol. The presence of the nitro group enhances reactivity, allowing interactions with biological targets that are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus impeding their growth. The compound's structural characteristics may enhance its binding affinity to this enzyme compared to other sulfonamides.

Antifungal Activity

The compound has also shown promising antifungal effects. Studies suggest that similar sulfonamide compounds can disrupt fungal cell wall synthesis and metabolic pathways, leading to cell death. The specific mechanisms by which this compound exerts antifungal activity warrant further investigation.

Anticancer Potential

This compound has been evaluated for its anticancer properties. The nitro group is known to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent activation of apoptotic pathways. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with key enzymes and biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to bacterial growth and cancer cell proliferation. For instance, it can interfere with folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth.

- Protein Binding : Investigations into the binding affinity of this compound with proteins involved in signaling pathways have shown that structural modifications can significantly impact its efficacy. This highlights the importance of structure-activity relationships (SAR) in drug design.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various sulfonamides found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. Further mechanistic studies suggested that the compound induces apoptosis via ROS-mediated pathways.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | Moderate | Low | Moderate |

This table summarizes the biological activities of related compounds, highlighting the unique efficacy profile of this compound.

Q & A

Q. What synthetic routes enable isotopic labeling for mechanistic studies?

- Methodological Answer : F NMR probes can track metabolic fate using C-labeled 3-fluoroaniline precursors. Suzuki-Miyaura coupling introduces C isotopes at the benzene ring for autoradiography in tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.